molecular formula C20H17NO2 B175000 2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester CAS No. 162509-19-5

2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester

Cat. No. B175000
CAS RN: 162509-19-5
M. Wt: 303.4 g/mol
InChI Key: IQGOYZNBGAGZKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom . The compound also contains two phenyl groups (C6H5) attached to the 2 and 6 positions of the pyridine ring. The 3 position of the ring is attached to a carboxylic acid ethyl ester group (COOC2H5) .


Molecular Structure Analysis

The molecular structure of “2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester” would be based on the structures of its constituent parts. The pyridine ring is a planar, aromatic ring system, similar to benzene. The phenyl groups are also planar and aromatic. The ester group has a planar structure around the carbonyl (C=O) and a tetrahedral structure around the ether (C-O-C) part .


Chemical Reactions Analysis

As an aromatic compound, “2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester” could undergo electrophilic aromatic substitution reactions. The ester group could undergo hydrolysis, transesterification, and other typical reactions of esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester” would depend on its exact structure. Factors influencing its properties could include its aromaticity, the polarity of the ester group, and steric effects from the phenyl groups .

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards of “2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester”. As with all chemicals, safe handling practices should be followed to minimize risk .

Future Directions

The potential applications and future directions for “2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester” would depend on its properties. It could potentially be used in the development of new materials, as a building block in synthetic chemistry, or in pharmaceutical research .

properties

IUPAC Name

ethyl 2,6-diphenylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c1-2-23-20(22)17-13-14-18(15-9-5-3-6-10-15)21-19(17)16-11-7-4-8-12-16/h3-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGOYZNBGAGZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester

Synthesis routes and methods

Procedure details

A mixture of 2.30 g of compound G, 8.20 g of ammonium acetate and 8.43 g of ferric chloride hexahydrate in 50 cc of acetic acid was heated under reflux for 7 hours. After cooling, the insoluble materials were removed by filtration through Celite and the filtrate was distilled to remove the solvent. The residue was adjusted to pH 8 with an aqueous sodium bicarbonate solution, and extracted three times with ethyl acetate. The combined organic layer was washed with a saturated aqueous sodium chloride solution and dried over magnesium sulfate. The solvent was distilled off and the crude product thus obtained was purified by a silica gel column chromatography (eluent: ethyl acetate/hexane=1/5) to obtain 1.98 g of compound H. Yield: 92.1%.
Name
compound G
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride hexahydrate
Quantity
8.43 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
92.1%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.